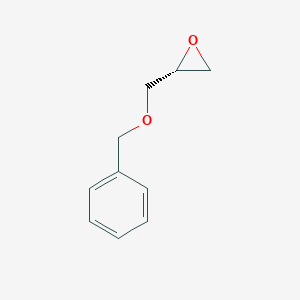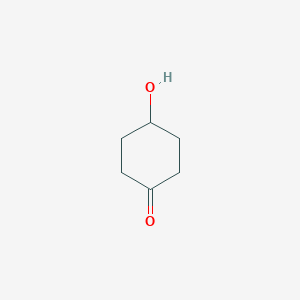
4-Hydroxycyclohexanone
Descripción general
Descripción
Synthesis Analysis
4-Hydroxycyclohexanone can be synthesized through various methods. One common method involves the condensation of cyclohexanone with 4-hydroxybenzaldehyde using dry HCl as a catalyst, leading to the formation of specific cyclohexanone derivatives. These derivatives can then undergo further reactions to produce a novel class of polyesters, polyurethanes, and epoxy resins, showcasing the versatility of 4-hydroxycyclohexanone in polymer synthesis (Diakoumakos & Mikroyannidis, 1994).
Molecular Structure Analysis
The molecular and crystal structures of 4-hydroxycyclohexanone derivatives have been elucidated using X-ray diffraction analysis. For example, a study determined the structure of a 4-hydroxy derivative, revealing orthorhombic single crystals, significant hydrogen bonding, and a flattened enone fragment and cyclohexanone ring, highlighting the structural intricacies of these compounds (Kutulya et al., 2008).
Chemical Reactions and Properties
4-Hydroxycyclohexanone undergoes various chemical reactions, demonstrating its reactivity and functional versatility. It can be transformed into differentially substituted products through reactions like enzymatic asymmetric reduction, showcasing its potential in producing chirally pure compounds (Wada et al., 2003). Moreover, its derivatives participate in reactions that are crucial for synthesizing materials with enhanced thermal stability and solubility, useful in advanced material applications (Diakoumakos & Mikroyannidis, 1994).
Physical Properties Analysis
The physical properties of 4-hydroxycyclohexanone and its derivatives, such as solubility and thermal stability, are significantly influenced by the introduction of various substituent groups. These properties are crucial for their applications in creating polymers with desirable characteristics for industrial applications (Diakoumakos & Mikroyannidis, 1994).
Aplicaciones Científicas De Investigación
Enantioselective Deprotonation : 4-Hydroxycyclohexanone derivatives can be used for enantioselective deprotonation, producing non-racemic enolates when reacted with chiral lithium amides. This process finds application in the synthesis of enantiomerically enriched compounds (Majewski & Mackinnon, 1994).
Catalysis : Mutants of cyclohexanone monooxygenase (CHMO) have been used as catalysts for Baeyer-Villiger oxidation of 4-hydroxycyclohexanone. This indicates its potential use in biocatalysis and organic synthesis (Kayser & Clouthier, 2006).
Conformational Analysis : The conformational analysis of 4-hydroxycyclohexanone oxime has been performed using NMR spectroscopy. Such studies are important in understanding the structural aspects of chemical compounds (Trager & Huitric, 1967).
Synthesis of Polyesters, Polyurethanes, and Epoxy Resins : Derivatives of 4-hydroxycyclohexanone have been used in the synthesis of novel classes of polymers, demonstrating its role in materials science (Diakoumakos & Mikroyannidis, 1994).
Pharmaceutical Applications : A class of new 4-amino-4-arylcyclohexanones and their derivatives synthesized from 4-hydroxycyclohexanone have been found to have analgesic and narcotic antagonist activities, indicating its potential in drug development (Blackstone & Bowman, 1999).
Chemoenzymatic Synthesis : Cyanohydrins of O-protected 4-hydroxycyclohexanones are used in the chemoenzymatic synthesis of compounds like Isorengyol and Rengyol, highlighting its role in organic synthesis (Kobler & Effenberger, 2006).
Production of Doubly Chiral Compounds : 4-Hydroxycyclohexanone has been used in the enzymatic synthesis of doubly chiral compounds, demonstrating its utility in stereochemistry (Wada et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJZYXQHHPVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337621 | |
| Record name | 4-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycyclohexanone | |
CAS RN |
13482-22-9 | |
| Record name | 4-Hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-hydroxycyclohexanone?
A1: The molecular formula of 4-hydroxycyclohexanone is C₆H₁₀O₂ and its molecular weight is 114.14 g/mol.
Q2: How does the conformation of the hydroxyl group in 4-hydroxycyclohexanone compare to similar molecules?
A2: The conformational free energy of the hydroxyl group in 4-hydroxycyclohexanone falls between the values observed for cyclohexanol and 4-hydroxycyclohexanone in various solvents. [] This suggests an intermediate conformational preference influenced by the presence of both the hydroxyl and ketone groups.
Q3: Can X-ray diffraction be used to determine the regio- and stereochemistry of 4-hydroxycyclohexanone derivatives?
A3: Yes, X-ray diffraction studies have been successfully employed to establish the regio- and stereochemistry of derivatives of 4-hydroxycyclohexanone, particularly those obtained via Diels-Alder reactions with 2-acetoxyfuran. [, ]
Q4: How does solvent affect the NMR spectra of 4-hydroxycyclohexanone?
A4: NMR spectra of 4-hydroxycyclohexanone show significant solvent dependency due to a combination of strong coupling effects and variations in conformational equilibria. This highlights the importance of considering solvent effects in conformational analysis. []
Q5: What is a convenient synthetic route to access 2,3-functionalized 4-hydroxycyclohexanones?
A5: Diels-Alder reactions of 2-acetoxyfuran with various dienophiles, followed by manipulation of the resulting adducts, provide efficient access to a range of 2,3-functionalized 4-hydroxycyclohexanones. [, ] This approach leverages the readily available 2-acetoxyfuran as a starting material.
Q6: How can benzofurazan and benzofuroxan derivatives be synthesized using 4-hydroxycyclohexanone?
A6: 4-Hydroxycyclohexanone serves as a key starting material for the synthesis of tetrahydrobenzofurazan and tetrahydrobenzofuroxan derivatives, incorporating a hydroxy or dioxolane group at the 6-position. These compounds are prepared via reactions with 1,4-dioxaspiro[4,5]decan-8-one. [, ]
Q7: Can 4-hydroxycyclohexanone undergo intramolecular hydride shifts?
A7: Yes, 4-hydroxycyclohexanone derivatives can undergo base-catalyzed intramolecular hydride shifts, leading to keto-enol tautomerism and rearrangements. This phenomenon has been studied in detail using various polycyclic derivatives. [, , ]
Q8: How does the structure of polycyclic 4-hydroxycyclohexanone derivatives relate to their reactivity in hydride transfer reactions?
A8: Crystallographic studies of p-nitrobenzoate esters of polycyclic 4-hydroxycyclohexanones revealed that the C(1)–C(4) distance, influenced by the rigidity of the boat conformation, correlates with the barrier for 1,4-hydride transfer in their alkoxide anions. Shorter distances indicate lower barriers and higher reactivity. []
Q9: What are the products of electrolytic reduction of cyclohexane-1,4-dione?
A9: Electrolytic reduction of cyclohexane-1,4-dione on a mercury electrode yields several products, including 1,1′-dihydroxybicyclohexyl-4,4′-dione, hexane-2,5-dione, 4-hydroxycyclohexanone, and both cis- and trans-1,4-cyclohexanediol. The cis:trans ratio of the 1,4-cyclohexanediol product is influenced by the applied cathodic potential. []
Q10: How can thio-adducts facilitate the kinetic resolution of 4-hydroxycyclohexenone?
A10: The addition of 3,4-dimethoxybenzyl thiol to racemic 4-hydroxycyclohexenone forms diastereomeric thio-adducts. Subsequent enzymatic acetylation using a lipase allows for enantioselective resolution, providing access to enantioenriched 4-hydroxycyclohexenone derivatives. []
Q11: How is 4-hydroxycyclohexanone used in studying the Baeyer-Villiger oxidation?
A11: 4-Hydroxycyclohexanone serves as a valuable substrate for investigating the enantioselectivity of cyclohexanone monooxygenase (CHMO) enzyme in Baeyer-Villiger oxidations. Studies involving various CHMO mutants provide insights into the enzyme's active site and its role in controlling enantioselectivity. [, , ]
Q12: What is the impact of mutations on the enantioselectivity of cyclohexanone monooxygenase (CHMO) towards 4-hydroxycyclohexanone?
A12: Mutations in the active site of CHMO, particularly at the Phe434 residue, can significantly alter its enantioselectivity towards 4-hydroxycyclohexanone. For instance, the Phe434Ser mutant exhibits reversed enantioselectivity compared to the wild-type enzyme, while the Phe434Ile mutant enhances (R)-selectivity. These findings highlight the crucial role of specific amino acid residues in controlling the stereochemical outcome of the enzymatic reaction. []
Q13: Can directed evolution be used to generate CHMO mutants with altered substrate acceptance and stereopreference?
A13: Yes, directed evolution techniques have successfully generated CHMO mutants exhibiting modified substrate specificities and stereopreferences in Baeyer-Villiger oxidations. These engineered enzymes offer valuable tools for the synthesis of enantiomerically enriched lactones from various ketones. []
Q14: Does 4-hydroxycyclohexanone have potential applications in antineoplastic agent development?
A14: Bis-arylidenecycloalkanones, structurally related to the non-selective isopeptidase inhibitor G5 and based on the 4-hydroxycyclohexanone scaffold, have shown promising cytotoxic activity against glioblastoma cells. These findings suggest potential applications in developing novel antineoplastic agents. []
Q15: What insights do deuterium labeling studies provide about the mechanism of 4-hydroxycyclohexanone formation during catechol HDO?
A15: Deuterium labeling experiments during the hydrodeoxygenation (HDO) of catechol over Rh/silica catalysts revealed a unique kinetic isotope effect for 4-hydroxycyclohexanone formation. The delayed production of cyclohexane in deuterated environments suggests a specific HDO pathway for its formation, potentially involving a site inhibited by deuterium. []
Q16: What are the major products of the atmospheric oxidation of cyclohexanol by hydroxyl radicals?
A16: The reaction of cyclohexanol with hydroxyl radicals in the atmosphere primarily yields cyclohexanone, hexanedial, 3-hydroxycyclohexanone, and 4-hydroxycyclohexanone. These products arise from hydrogen abstraction at different positions on the cyclohexanol ring, highlighting the diverse pathways involved in atmospheric oxidation processes. [, ]
Q17: Can 4-hydroxycyclohexanone derivatives be used in the synthesis of potential dopamine reuptake inhibitors?
A17: Yes, 4-hydroxycyclohexanone derivatives, particularly isothiocyanate derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), have been explored as potential irreversible ligands for the dopamine reuptake site. These studies aim to develop compounds with enhanced binding affinity and selectivity for therapeutic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



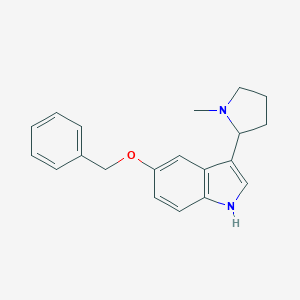
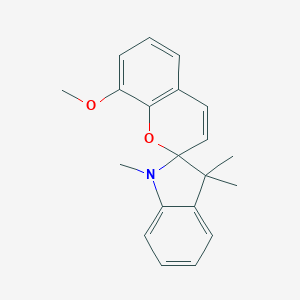

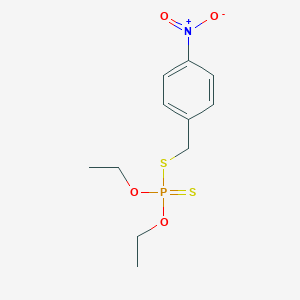

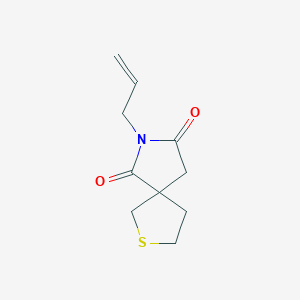
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)

